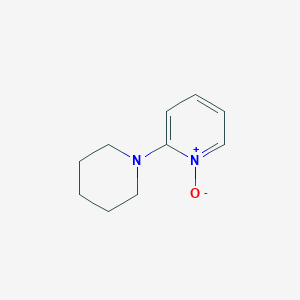
Pyridine, 2-(1-piperidinyl)-, 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-(1-piperidinyl)-, 1-oxide, commonly known as N-oxide, is a heterocyclic organic compound with the chemical formula C6H11NO. This compound is widely used in scientific research as a building block for the synthesis of various organic compounds. N-oxide is a highly reactive compound, and its unique chemical properties make it a valuable tool in the field of organic synthesis.
作用机制
The mechanism of action of N-oxide involves the introduction of an oxygen atom into the pyridine ring. This oxygen atom is highly reactive and can participate in various chemical reactions, including nucleophilic substitution, reduction, and oxidation. The introduction of the oxygen atom also increases the polarity of the molecule, making it more soluble in polar solvents.
Biochemical and Physiological Effects:
N-oxide has been found to have various biochemical and physiological effects. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. N-oxide has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using N-oxide in lab experiments include its high reactivity, ease of synthesis, and versatility in organic synthesis. However, the limitations of using N-oxide include its potential toxicity and the need for careful handling due to its highly reactive nature.
未来方向
The future directions for the use of N-oxide in scientific research include the development of new synthetic methods for the production of N-oxide derivatives, the exploration of its potential therapeutic applications, and the investigation of its potential as a catalyst in organic synthesis. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-oxide and its potential toxicity.
合成方法
The synthesis of N-oxide can be achieved through several methods, including oxidation of pyridine, oxidation of pyridine N-alkyl derivatives, and oxidation of pyridine N-oxide derivatives. The most commonly used method for the synthesis of N-oxide is the oxidation of pyridine N-alkyl derivatives using hydrogen peroxide or m-chloroperbenzoic acid.
科学研究应用
N-oxide is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. N-oxide is also used as a reagent in organic synthesis to introduce oxygen functionality into organic molecules.
属性
CAS 编号 |
1011-19-4 |
|---|---|
分子式 |
C10H14N2O |
分子量 |
178.23 g/mol |
IUPAC 名称 |
1-oxido-2-piperidin-1-ylpyridin-1-ium |
InChI |
InChI=1S/C10H14N2O/c13-12-9-5-2-6-10(12)11-7-3-1-4-8-11/h2,5-6,9H,1,3-4,7-8H2 |
InChI 键 |
NDKBYXSOHCHBJC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=CC=[N+]2[O-] |
规范 SMILES |
C1CCN(CC1)C2=CC=CC=[N+]2[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B189433.png)
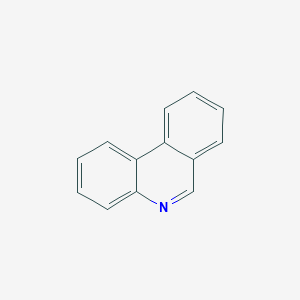
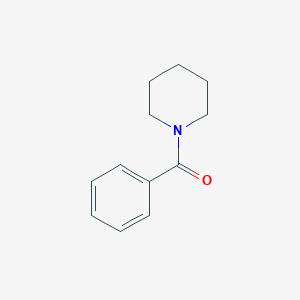
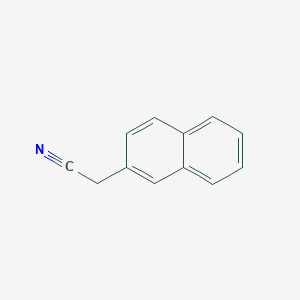
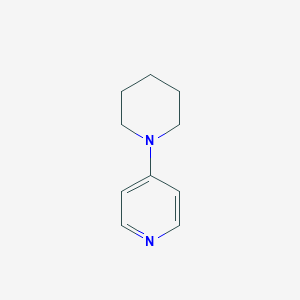
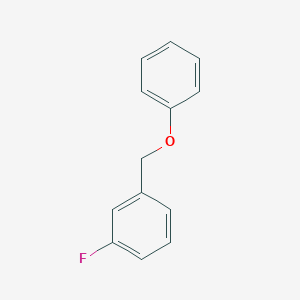



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B189450.png)
![Benzo[b]thiophene 1,1-dioxide](/img/structure/B189451.png)
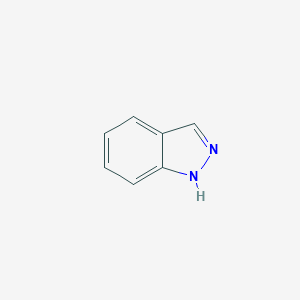
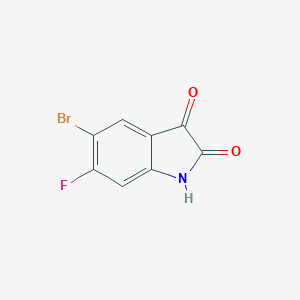
![Pyrido[2,3-b]pyrazine](/img/structure/B189457.png)